molecular formula C20H24O2 B1632799 Saprorthoquinone CAS No. 102607-41-0

Saprorthoquinone

Cat. No.: B1632799
CAS No.: 102607-41-0
M. Wt: 296.4 g/mol
InChI Key: FWJDKZSXXFWHPR-UHFFFAOYSA-N
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Description

Saprorthoquinone is a diterpenoid compound found in Salvia atropatana . It has been shown to have cytotoxic effects on PC3 cells .


Synthesis Analysis

The synthesis of this compound involves the use of abietane-type diterpenoids. A new abietane-type diterpenoid, named atropatanene, was synthesized along with three known diterpenoids, 7α-acetoxyroyleanone, and a mixture of two isomers, this compound and aethiopinone .


Molecular Structure Analysis

The molecular structure of this compound includes an ortho-quinone pharmacophore, which has been identified as a key component in its activity against IDO1 . The structure of this compound also includes a N-(2-aminophenyl) amide pharmacophore .


Chemical Reactions Analysis

This compound and its analogues were investigated for their structure-activity relationship (SAR) against IDO1. The results demonstrated that the ortho-quinone was a key pharmacophore .


Physical and Chemical Properties Analysis

This compound is a powder with a molecular formula of C20H24O2 and a molecular weight of 296.4 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Cancer Treatment Strategy

Saprorthoquinone and its analogues, derived from Salvia prionitis Hance, have been studied for their potential as dual inhibitors of IDO1 (indoleamine 2,3-dioxygenase 1) and HDAC1 (histone deacetylase 1). This dual inhibition approach can be beneficial for cancer treatment, combining immunotherapeutic and epigenetic drugs. A particular compound, identified as 33d, showed balanced activity against both IDO1 and HDAC1, suggesting its potential for synergistic antitumor activity (Lin et al., 2020).

Synthesis and Antitumor Activity

Further research into this compound includes the synthesis of its analogues and evaluation of their antitumor activity. Studies have demonstrated that some of these compounds exhibit potent cytotoxicity against tumor cells and significant inhibitory effects on leukemia and other cancer cell lines, indicating their potential as therapeutic agents in oncology (Qiao, 2002); [(Deng et al., 2011)](https://consensus.app/papers/synthesis-antitumor-activity-salvicine-analogues-deng/8c5d167ac5f85699854158a1c17d549e/?utm_source=chatgpt).

Chemical Synthesis

The chemical synthesis of this compound and related compounds, such as salvinolone and 4-hydroxysapriparaquinone, has been explored, starting from (+)-dehydroabietic acid. This research is significant for understanding the structural aspects of these compounds and their potential applications in medicinal chemistry (Matsumoto et al., 1993).

Diterpenoids Isolation

This compound has been isolated from the roots of Salvia prionitis Hance, along with other diterpenoids. Understanding the structure and properties of these compounds is crucial for exploring their therapeutic potential, including their roles in traditional medicine and modern pharmacological applications (Lin et al., 1989).

Mechanism of Action

Safety and Hazards

The safety data sheet for Saprorthoquinone suggests that it should be handled with care. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .

Future Directions

The discovery of IDO1 and HDAC1 dual inhibitors, such as Saprorthoquinone, may provide a novel strategy for cancer treatment by taking advantages of both immunotherapeutic and epigenetic drugs . This study provides a new strategy for future IDO1/HDAC dual inhibitors with synergistic antitumor activity started from lead compound 33d .

Biochemical Analysis

Biochemical Properties

Saprorthoquinone plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been shown to exhibit cytotoxicity by inducing apoptosis in cancer cells . This compound interacts with enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) and histone deacetylase 1 (HDAC1), acting as a dual inhibitor . These interactions are crucial for its anticancer properties, as they inhibit key pathways involved in tumor growth and survival.

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis, leading to cell death . This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to increase the expression of pro-apoptotic proteins such as Bax and cleaved PARP, while decreasing the levels of anti-apoptotic proteins . These changes disrupt cellular homeostasis and promote cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of IDO1 and HDAC1, which are involved in immune regulation and epigenetic modifications, respectively . By inhibiting IDO1, this compound disrupts the kynurenine pathway, leading to reduced immune suppression in the tumor microenvironment . Additionally, the inhibition of HDAC1 results in altered gene expression patterns, promoting apoptosis and inhibiting tumor growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its cytotoxic effects may diminish over extended periods . Long-term exposure to this compound can lead to sustained apoptosis and inhibition of cell proliferation in vitro .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits cytotoxicity without significant adverse effects . At higher doses, this compound can induce toxicity and adverse effects, including damage to vital organs . These dosage-dependent effects highlight the importance of optimizing the therapeutic window for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its activity. It affects metabolic flux and metabolite levels, particularly in cancer cells . The compound’s interaction with IDO1 disrupts the kynurenine pathway, leading to altered tryptophan metabolism . Additionally, this compound’s effects on HDAC1 influence various metabolic processes by modulating gene expression .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . The compound’s distribution is influenced by its chemical properties, such as lipophilicity, which affects its ability to cross cellular membranes and reach target sites .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . These factors are essential for its efficacy in inducing apoptosis and inhibiting tumor growth.

Properties

IUPAC Name

7-methyl-8-(4-methylpent-3-enyl)-3-propan-2-ylnaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O2/c1-12(2)7-6-8-16-14(5)9-10-15-11-17(13(3)4)19(21)20(22)18(15)16/h7,9-11,13H,6,8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJDKZSXXFWHPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the ortho-quinone moiety in Saprorthoquinone's activity?

A1: Research has identified the ortho-quinone group as a critical pharmacophore for this compound's inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1). [] This enzyme plays a role in tumor immune evasion, making its inhibition a potential strategy for cancer treatment.

Q2: How does this compound interact with IDO1 at a molecular level?

A2: While detailed binding studies are still underway, preliminary research suggests that this compound interacts with the active site of IDO1. Specifically, the formation of a hydrogen bond with the amino acid residue Leu234 seems to be important for its inhibitory potency. []

Q3: Can this compound inhibit other targets besides IDO1?

A3: Yes, studies have demonstrated that this compound and its analogues can also inhibit Histone Deacetylase 1 (HDAC1). [] This dual inhibition of IDO1 and HDAC1 presents a promising avenue for cancer treatment by potentially combining immunotherapeutic and epigenetic approaches.

Q4: How does modifying the structure of this compound affect its activity?

A4: Structure-activity relationship (SAR) studies have revealed key insights into the impact of structural modifications on this compound's activity. For example, incorporating an N-(2-aminophenyl) amide group, linked to the ortho-quinone by a pentane linker, significantly enhanced its inhibitory activity against both IDO1 and HDAC1. []

Q5: What are the potential applications of this compound in cancer treatment?

A5: Given its dual inhibitory activity against IDO1 and HDAC1, this compound holds potential as a novel anticancer agent. Its ability to inhibit IDO1 could help overcome tumor immune evasion, while simultaneously targeting epigenetic regulation through HDAC1 inhibition. []

Q6: Have any synthetic routes been explored for the production of this compound?

A6: Yes, researchers have successfully synthesized this compound from naturally occurring (+)-Dehydroabietic acid. [] This synthesis provides a platform for further structural modifications and explorations of its derivatives.

Q7: What types of cancer cell lines have been used to evaluate the anticancer activity of this compound and its analogues?

A7: Studies have evaluated the cytotoxic effects of this compound and related compounds on various cancer cell lines, including HT29 colon cancer cells, Hep G2 hepatocellular carcinoma cells, and B16-F10 murine melanoma cells. [, ]

Q8: What is the molecular formula and weight of this compound?

A8: this compound has the molecular formula C20H26O3 and a molecular weight of 314.41 g/mol.

Q9: Beyond cancer, are there other potential therapeutic applications for this compound?

A9: Preliminary research suggests that this compound and its analogues exhibit anti-inflammatory properties. Studies have shown its ability to inhibit nitric oxide production in lipopolysaccharide-activated macrophages. [] This finding indicates a potential for further investigation into its use in treating inflammatory conditions.

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